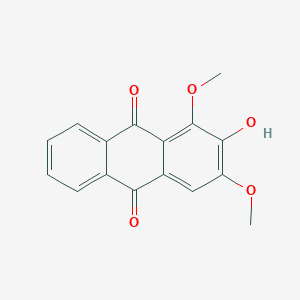

1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone

Übersicht

Beschreibung

1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone is a natural product found in Morinda, Morinda citrifolia, and other organisms with data available.

Wirkmechanismus

Target of Action

Anthraquinones, a class of compounds to which this molecule belongs, are known to interact with various cellular targets, including dna and critical enzymes of bacterial metabolism .

Mode of Action

They can bind to DNA through intercalation, disrupt bacterial cell membranes, inhibit critical enzymes of bacterial metabolism, disturb cytokinesis, and alter DNA conformation .

Biochemical Pathways

Anthraquinones are known to induce lipid peroxidation via free radical chain reaction, consequently inducing oxidative stress on cells .

Pharmacokinetics

Anthraquinones and their derivatives have been extensively investigated for their in-silico drug-likeness and pharmacokinetics properties .

Result of Action

Anthraquinones are known to have significant biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects .

Action Environment

It is known that the absorption maximum of anthraquinones shifts to the bathochromic region when the solute environment changes from non-polar to polar solvents .

Biochemische Analyse

Biochemical Properties

Anthraquinones are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Anthraquinones and their derivatives have shown significant biological activities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities . These effects are likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Anthraquinones generally exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone in laboratory settings. It is soluble in ethanol, dimethyl sulfoxide, and dichloromethane, and relatively stable in air, but can decompose under the influence of strong acids, strong bases, and high temperatures .

Metabolic Pathways

Anthraquinones are a distinct large group of polyketides, and their derivatives are generated through enzymatic reactions such as methylation, oxidation, or dimerization .

Biologische Aktivität

1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone is a naturally occurring anthraquinone derivative primarily sourced from plants such as Morinda citrifolia and Rubia wallichiana. This compound has garnered attention for its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research. This article will explore its biological activity in detail, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a complex molecular structure with methoxy groups at positions 1 and 3 and a hydroxyl group at position 2. This configuration influences its polarity and potential for hydrogen bonding, which are critical in determining its biological activity.

The biological effects of anthraquinones, including this compound, are attributed to several mechanisms:

- DNA Intercalation : Anthraquinones can intercalate into DNA strands, disrupting normal cellular processes.

- Enzyme Inhibition : They inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Oxidative Stress Induction : These compounds induce oxidative stress through lipid peroxidation, leading to cellular damage.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| A-549 (Lung Cancer) | 4.56 |

| MCF-7 (Breast Cancer) | 6.30 |

A study demonstrated that this compound effectively inhibited the growth of lung cancer cells with an IC50 value of 4.56 µM . The presence of hydroxyl and methoxy groups is believed to enhance its antitumor activity by facilitating interactions with cellular targets .

Antimicrobial Activity

This compound has shown promising results against various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | ≤ 2.5 |

| Escherichia coli | ≤ 2.5 |

| Vibrio anguillarum | 25.0 |

These findings indicate that the compound possesses strong antibacterial properties, particularly against Gram-positive bacteria .

Antioxidant Activity

The compound's antioxidant capacity has been evaluated through various assays. It is capable of scavenging free radicals and reducing oxidative stress markers in vitro. This activity is crucial for protecting cells from oxidative damage associated with numerous diseases .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Study : A recent investigation into the compound's effects on A-549 lung cancer cells revealed significant apoptosis induction through mitochondrial pathways .

- Antimicrobial Efficacy : In a comparative study involving multiple anthraquinone derivatives, this compound demonstrated superior antibacterial activity against both Gram-positive and Gram-negative bacteria .

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data specific to this compound is limited, anthraquinones generally exhibit favorable absorption characteristics when administered orally or intravenously. However, their stability can be compromised under extreme pH conditions or high temperatures .

Wissenschaftliche Forschungsanwendungen

1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone is a naturally occurring anthraquinone derivative found in sources such as Rubia wallichiana and Cinchona calisaya . It features an anthraquinone core with methoxy groups at the 1 and 3 positions, and a hydroxyl group at position 2. The molecular formula is C₁₇H₁₄O₄.

Biological Activities and Applications

Further research is necessary to fully elucidate the potential applications and biological activities of this compound.

Other anthraquinone derivatives have exhibited various biological activities:

- Anticancer Activity Some hydroxylated anthraquinones, such as Damnacanthal and 1,3-dihydroxy-9,10-anthraquinone, have demonstrated anticancer activity. A series of 1,2-, 1,4-disubstituted or 1,2,4-trisubstituted anthraquinone-based compounds were designed, synthesized, and evaluated for anticancer efficacy . Six aryl-substituted compounds showed comparable potency to doxorubicin on human glioblastoma cells, prostate cancer cells, or breast cancer cells, with relative safety towards human lung fibroblasts cells .

- Antiplasmodial Activity 1-Hydroxy-2-methoxy-6-methyl-9,10-anthraquinone, which features methyl substitution at position 6, has antiplasmodial activity. Several anthraquinones, including 2-formyl-3-hydroxy-9,10-anthraquinone, nordamnacanthal, and damnacanthal, may contribute to the antiplasmodial action of root extract .

- Antioxidant Properties Rubiadin, a hydroxylated derivative, displays antioxidant properties.

- Antibacterial Activity Certain anthraquinone derivatives have shown potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Micrococcus tetragenus, and Gram-negative bacteria like Escherichia coli and Vibrio species .

Anticancer Study

A recent investigation into the compound's anticancer study is being done.

** প্রভাবিত করার কারণসমূহ (Factors Influencing Activity)**

The specific arrangement of methoxy and hydroxyl groups in this compound may influence its solubility and reactivity, affecting its biological activity. The in vitro antitumor activity of synthesized aryl-substituted 1-hydroxyanthraquinones depends on the nature of the substituent within the cyclic backbone .

Eigenschaften

IUPAC Name |

2-hydroxy-1,3-dimethoxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-11-7-10-12(16(21-2)15(11)19)14(18)9-6-4-3-5-8(9)13(10)17/h3-7,19H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVZBZBYGDTROV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.